Eicosyltrimethylammonium bromide

Description

Contextualizing Eicosyltrimethylammonium Bromide within Cationic Surfactant Chemistry

Cationic surfactants, such as this compound, are characterized by a positively charged head group. This charge is a defining feature that governs their interactions with other molecules and surfaces. In aqueous solutions, these surfactants can reduce surface tension and, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into organized structures like micelles. wikipedia.org

The length of the alkyl chain is a critical determinant of the surfactant's properties. Generally, as the alkyl chain length increases in a homologous series of surfactants, the CMC decreases. This is due to the increased hydrophobicity of the longer tail, which provides a greater thermodynamic driving force for the molecule to be removed from the aqueous environment and sequestered within a micelle. wikipedia.org Therefore, this compound, with its C20 chain, is expected to have a very low CMC compared to its shorter-chain counterparts like cetyltrimethylammonium bromide (CTAB, C16) and dodecyltrimethylammonium (B156365) bromide (DTAB, C12). nih.govsci-hub.se

The thermodynamics of micellization for cationic surfactants are governed by a balance of enthalpic and entropic contributions. The transfer of the hydrophobic tail from the aqueous environment to the nonpolar interior of the micelle is an entropically favorable process, often referred to as the hydrophobic effect. wikipedia.orgresearchgate.net The process can be either endothermic or exothermic depending on the specific surfactant and conditions. nih.govresearchgate.net

| Property | Description |

| Chemical Formula | C23H50BrN |

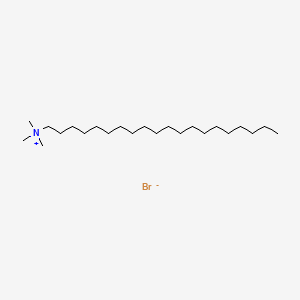

| Structure | A central nitrogen atom bonded to three methyl groups and a 20-carbon eicosyl chain, with a bromide counterion. |

| Type | Cationic Surfactant |

| Key Feature | Long hydrophobic eicosyl (C20) tail and a hydrophilic trimethylammonium head group. |

Significance in Supramolecular Chemistry and Nanotechnology Research

The self-assembly of surfactants into well-defined aggregates is a cornerstone of supramolecular chemistry. This compound, with its long alkyl chain, is particularly significant in this area due to its propensity to form various supramolecular structures beyond simple spherical micelles. These can include elongated, worm-like micelles, vesicles, and other liquid crystalline phases, depending on factors like concentration, temperature, and the presence of additives. The study of these structures is crucial for understanding the fundamental principles of molecular self-organization.

In the realm of nanotechnology, this compound serves as a versatile tool. Its self-assembled structures can act as templates or structure-directing agents for the synthesis of nanomaterials with controlled size, shape, and morphology. For instance, the micellar or vesicular structures can serve as nanoreactors, confining the growth of nanoparticles to a specific dimension. Cationic surfactants are also employed to stabilize nanoparticles, preventing their aggregation through electrostatic repulsion conferred by the positively charged head groups.

Furthermore, this compound is utilized in the formation of liposomes, which are artificially prepared vesicles composed of a lipid bilayer. ontosight.aiontosight.ai These liposomes can encapsulate both hydrophilic and hydrophobic substances, making them valuable as vehicles for drug delivery. ontosight.ai The inclusion of cationic surfactants like this compound in liposome (B1194612) formulations can enhance their physicochemical properties and improve the transdermal delivery of certain drugs. ontosight.ai

Scope of Academic Inquiry into this compound Systems

Academic research on this compound and related long-chain cationic surfactants encompasses a broad range of topics. A primary area of investigation is the fundamental study of its self-assembly behavior in aqueous and non-aqueous solutions. This includes determining its critical micelle concentration (CMC) under various conditions, and characterizing the size, shape, and structure of the resulting aggregates using techniques such as light scattering, and small-angle neutron scattering (SANS).

The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, are also of significant interest. These parameters provide insight into the driving forces behind the self-assembly process. researchgate.net

Another major focus of research is the application of this compound in materials science and nanotechnology. Studies explore its role as a templating agent for the synthesis of mesoporous materials and nanoparticles with tailored properties. In the field of drug delivery, research investigates the formulation of this compound-containing liposomes and other nanocarriers to enhance drug solubility, stability, and targeted delivery. ontosight.ai The interaction of these cationic systems with biological molecules, such as DNA, is also an active area of research, with implications for gene delivery.

| Research Area | Focus of Inquiry |

| Self-Assembly | Determination of Critical Micelle Concentration (CMC), characterization of aggregate structure and morphology. |

| Thermodynamics | Investigation of the energetic driving forces of micellization (enthalpy, entropy, and Gibbs free energy). |

| Nanotechnology | Use as a template for nanoparticle synthesis, stabilization of nanomaterials. |

| Drug Delivery | Formulation of liposomes and other nanocarriers for enhanced drug solubility and delivery. |

| Biomolecular Interactions | Study of interactions with biological molecules like DNA for applications such as gene transfection. |

Properties

IUPAC Name |

icosyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H50N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2,3)4;/h5-23H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKQUZGJQABVKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994144 | |

| Record name | N,N,N-Trimethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-61-2 | |

| Record name | 1-Eicosanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, eicosyltrimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Self Assembly Phenomena and Aggregate Architectures of Eicosyltrimethylammonium Bromide

Fundamental Principles of Self-Organization in Eicosyltrimethylammonium Bromide Systems

The spontaneous organization of this compound molecules in solution is governed by a delicate interplay of thermodynamic and kinetic factors. This process leads to the formation of stable, ordered aggregates from an initially disordered state.

The self-assembly of monomers into larger structures can proceed through two primary mechanistic pathways: isodesmic and cooperative. nih.govtue.nl

Isodesmic Self-Assembly: In this model, the addition of a monomer to an aggregate occurs in a stepwise manner, with the association constant being independent of the aggregate's size. This leads to a broad distribution of aggregate sizes without a sharp transition point. rsc.orgresearchgate.net

Cooperative Self-Assembly: This mechanism is characterized by a nucleation-elongation process. An initial, energetically less favorable nucleation step is required to form a small stable aggregate (a nucleus). Subsequent additions of monomers to this nucleus are much more favorable. This results in a sharp, sigmoidal transition from a predominantly monomeric state to a state of well-defined, large aggregates once a critical concentration is surpassed. researchgate.nettue.nl

The formation of micelles by surfactants such as this compound is a classic example of cooperative self-assembly. There is a distinct concentration, known as the critical micelle concentration (CMC), above which aggregation occurs abruptly.

Morphological Diversity of Self-Assembled Structures

The cooperative aggregation of this compound leads to the formation of various supramolecular architectures, with the specific morphology depending on factors like concentration and temperature.

Below the critical micelle concentration, this compound exists primarily as individual monomers in solution. As the concentration increases to the CMC, the molecules rapidly associate to form spherical micelles. In these structures, the hydrophobic eicosyl tails are sequestered in a liquid-like core, shielded from the aqueous environment, while the hydrophilic trimethylammonium headgroups form the outer corona, interacting with water and the bromide counter-ions.

The CMC is a key parameter for any surfactant and can be determined experimentally using various techniques. One common method is conductometry, which measures the electrical conductivity of the solution as a function of surfactant concentration. A distinct break in the slope of the conductivity plot signifies the onset of micelle formation. researchgate.net Another sensitive technique is fluorescence spectroscopy, which uses probe molecules whose fluorescence properties change upon partitioning into the hydrophobic micellar core. researchgate.net

At concentrations significantly above the CMC, or with changes in conditions such as temperature or the addition of salts or co-surfactants, the initial spherical micelles of this compound can undergo morphological transitions. These higher-order structures are formed to better accommodate the packing constraints of the amphiphilic molecules.

Common transitions include the evolution from spherical to cylindrical or worm-like micelles. Further aggregation can lead to the formation of bilayers, which may curve and close upon themselves to form vesicles. Vesicles are hollow, spherical structures enclosing a small amount of the aqueous solvent, and their formation represents a more complex level of self-organization.

The length of the hydrophobic alkyl chain has a profound impact on the self-assembly properties of alkyltrimethylammonium bromide surfactants. A longer alkyl chain leads to a greater hydrophobic driving force for aggregation. quora.com Consequently, the critical micelle concentration decreases significantly as the number of carbon atoms in the alkyl chain increases. researchgate.netsci-hub.se

This relationship can be described by the following equation: log(CMC) = A - B * Nc where Nc is the number of carbon atoms in the alkyl chain, and A and B are constants for a given surfactant series and temperature. sci-hub.se The constant B reflects the contribution of each methylene (B1212753) (-CH₂) group to the free energy of transfer from the aqueous to the micellar phase. sci-hub.se

For the alkyltrimethylammonium bromide series, the CMC decreases by a factor of approximately two for each additional methylene group in the chain. sci-hub.se this compound, with its 20-carbon chain, therefore has a very low CMC compared to its shorter-chain homologues like dodecyltrimethylammonium (B156365) bromide (DTAB) or cetyltrimethylammonium bromide (CTAB). researchgate.net This increased hydrophobicity also influences other properties, such as the size and aggregation number of the micelles.

Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromides with Varying Chain Lengths at 25°C

| Surfactant Name | Number of Carbons (Nc) | CMC (mM) |

| Decyltrimethylammonium Bromide | 10 | ~65 |

| Dodecyltrimethylammonium Bromide (DTAB) | 12 | 15.6 |

| Tetradecyltrimethylammonium Bromide (TTAB) | 14 | 3.9 |

| Cetyltrimethylammonium Bromide (CTAB) | 16 | 0.98 |

| Octadecyltrimethylammonium Bromide | 18 | 0.33 |

| This compound | 20 | <0.33 |

| Note: The CMC for this compound is extrapolated based on the established trend. The values for C10-C18 are representative literature values. researchgate.netsci-hub.se |

Dynamic Processes and Non-Equilibrium Structures in this compound Self-Assembly

The self-assembly of surfactants such as this compound is a dynamic process that is not limited to the formation of equilibrium structures. The kinetic pathways of aggregation and the trapping of non-equilibrium, metastable states are of significant interest for the development of novel materials with controlled properties. This section explores the dynamic aspects of this compound self-assembly.

Kinetics of Aggregate Formation and Structural Reorganization

The kinetics of this process are influenced by several factors:

Concentration: Above the critical micelle concentration (CMC), the rate of micelle formation increases significantly.

Temperature: Temperature affects the solubility of the surfactant and the hydrophobic interactions, thereby influencing the rate of aggregation and the final morphology of the aggregates.

Solvent Composition: The presence of co-solvents or electrolytes can alter the solvent polarity and ionic strength, which in turn affects the kinetics of micellization.

For structurally similar, yet shorter-chain, alkyltrimethylammonium bromides like octadecyltrimethylammonium bromide (C18TAB), studies have shown that the self-assembly on surfaces involves distinct kinetic processes. These include the initial deposition of individual molecules, followed by the formation of a disordered two-dimensional liquid phase, and subsequent nucleation and growth of ordered solid-phase islands. nih.gov The rates of these processes are governed by activation energies for adsorption and nucleation. nih.gov It is plausible that this compound would follow a similar multi-step kinetic pathway, although the longer eicosyl chain would likely lead to different kinetic parameters.

Observation and Analysis of Non-Equilibrium Self-Assembled States

Under certain conditions, the self-assembly of surfactants can be kinetically trapped in non-equilibrium states. These structures are not the most thermodynamically stable but are long-lived due to high energy barriers for reorganization. The ability to form and control these non-equilibrium structures is a key area of research in materials science.

Techniques such as rapid solvent exchange or temperature jumps can be used to drive the self-assembly process into non-equilibrium pathways. For instance, dissolving this compound in a good solvent and then rapidly introducing a poor solvent can lead to the formation of kinetically favored aggregates that differ from the equilibrium structures.

While direct observations of non-equilibrium states for this compound are not detailed in the provided search results, the study of related systems offers insights into the possibilities. For example, in the self-assembly of other amphiphiles, non-equilibrium structures such as kinetically trapped vesicles or complex fluid phases have been observed. The analysis of these states often requires time-resolved techniques, such as stopped-flow spectroscopy or scattering methods, to capture the transient nature of the aggregates.

The controlled formation of non-equilibrium structures of this compound could have potential applications in areas such as drug delivery, where metastable vesicles could be used for encapsulation and triggered release, or in the templating of porous materials with unique architectures. Further research is needed to specifically investigate and characterize the non-equilibrium self-assembly of this compound.

Eicosyltrimethylammonium Bromide As a Structure Directing Agent in Advanced Materials Synthesis

Templated Synthesis of Mesoporous Materials

The synthesis of mesoporous materials, characterized by pores ranging from 2 to 50 nanometers, relies heavily on the use of surfactants to create an ordered template around which the material can form. Eicosyltrimethylammonium bromide is particularly effective in this role due to its long hydrophobic tail and hydrophilic headgroup, which drive its self-assembly into various liquid crystalline phases in solution.

This compound in the Formation of Mesoporous Silica (B1680970)

In the synthesis of mesoporous silica, this compound molecules in an aqueous solution self-assemble into cylindrical or spherical micelles. nih.gov Silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), are then introduced. The hydrophilic headgroups of the surfactant interact with the hydrolyzed silica species, causing the silica to condense and solidify around the micellar structures. After the silica framework is formed, the this compound template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform, well-defined mesopores. rsc.orgresearchgate.net The resulting mesoporous silica possesses a high surface area and a narrow pore size distribution, making it suitable for a wide range of applications.

Electrochemically Assisted Surfactant Assembly (EASA) for Vertically Aligned Pore Structures

A significant challenge in the fabrication of mesoporous thin films is controlling the orientation of the pores. For applications in membranes and sensors, vertically aligned channels are highly desirable as they provide a direct pathway to the underlying substrate. The Electrochemically Assisted Surfactant Assembly (EASA) method leverages an electrochemical process to achieve this level of control.

In the EASA process, a conductive substrate is immersed in a solution containing this compound and silica precursors. The application of a cathodic potential to the substrate generates a localized high pH at the electrode-solution interface. This change in pH catalyzes the rapid polycondensation of the silica precursors around the surfactant micelles, which are typically oriented perpendicular to the electrode surface. This results in the growth of a mesoporous silica film with pores aligned vertically, offering enhanced accessibility. While detailed studies specifically on this compound are limited, research on similar cationic surfactants like cetyltrimethylammonium bromide (CTAB) demonstrates the efficacy of this technique in producing highly ordered, vertically aligned mesoporous films. researchgate.net

Evaporation-Induced Self-Assembly (EISA) in Thin Film Fabrication

The Evaporation-Induced Self-Assembly (EISA) process is a versatile and widely used technique for creating mesoporous thin films. mdpi.comunm.edu This method begins with a homogeneous solution of this compound, silica precursors, and a solvent, typically an alcohol-water mixture. As the solvent evaporates during a coating process (like dip-coating or spin-coating), the concentration of the non-volatile components, including the surfactant and silica species, increases. researchgate.net

This increasing concentration drives the self-assembly of this compound into ordered liquid-crystalline mesophases. The silica precursors co-assemble with the surfactant, forming an ordered organic-inorganic composite film. Subsequent removal of the surfactant template reveals a highly ordered mesoporous structure. The EISA method is advantageous for its simplicity and its ability to produce uniform, crack-free thin films over large areas. mdpi.com The final structure of the mesoporous film can be tuned by controlling various parameters, including the initial concentration of the surfactant and the evaporation rate. unm.edu

Control over Pore Architecture and Dimensions

The precise control over the structural characteristics of mesoporous materials is crucial for their performance in various applications. The properties of the structure-directing agent, such as the chain length of this compound, play a pivotal role in determining the final pore architecture and dimensions of the synthesized material.

Tailoring Pore Orientation and Periodicity in Templated Films

The orientation and periodic arrangement of pores within a templated film are critical for applications that rely on mass transport and accessibility. The interaction between the this compound micelles and the substrate, as well as the processing conditions, dictates the final arrangement. Techniques like EASA are specifically designed to induce a high degree of orientation, resulting in vertically aligned pore channels. unm.edu The periodicity, or the repeating distance between pores, is governed by the size and packing of the surfactant micelles. The long alkyl chain of this compound influences the micelle size and, consequently, the lattice parameter of the resulting mesostructure.

Relationship between this compound Chain Length and Mesopore Diameter

The length of the hydrophobic alkyl chain of the alkyltrimethylammonium bromide surfactant is a key determinant of the resulting mesopore diameter. A longer alkyl chain leads to the formation of larger micelles, which in turn template larger pores in the final material. Therefore, by selecting surfactants with different chain lengths, the pore size of the mesoporous material can be systematically tuned.

For instance, comparative studies of alkyltrimethylammonium bromides with varying chain lengths (from C12 to C22) have shown a direct correlation between the number of carbon atoms in the alkyl chain and the resulting pore diameter of the mesoporous silica. The use of this compound (C20), with its 20-carbon chain, results in larger pore diameters compared to the more commonly used cetyltrimethylammonium bromide (C16). This ability to precisely control the pore diameter is essential for applications such as drug delivery, where the pore size must be optimized to accommodate specific therapeutic molecules, and in catalysis, where the pore dimensions can influence reactant accessibility and product selectivity.

Below is a table illustrating the typical relationship between surfactant chain length and the resulting mesopore properties in silica synthesized via templating methods.

| Surfactant | Alkyl Chain Length | Typical Mesopore Diameter (nm) |

| Dodecyltrimethylammonium (B156365) Bromide | C12 | ~2.0 - 2.5 |

| Tetradecyltrimethylammonium Bromide | C14 | ~2.5 - 3.0 |

| Cetyltrimethylammonium Bromide | C16 | ~3.0 - 4.0 |

| Octadecyltrimethylammonium Bromide | C18 | ~3.5 - 4.5 |

| This compound | C20 | ~4.0 - 5.0 |

| Docosyltrimethylammonium Bromide | C22 | ~4.5 - 5.5 |

Note: The values presented are typical and can vary based on synthesis conditions such as temperature, pH, and co-solvent addition.

Synergistic Effects of Co-Surfactants and Solution Chemistry on Structure and Porosity

The performance of this compound as a structure-directing agent can be significantly enhanced through the addition of co-surfactants and careful control of solution chemistry. The synergistic interactions between different surfactant types, such as cationic and non-ionic surfactants, can lead to the formation of mixed micelles with properties superior to those of the individual components. These effects are often more pronounced when the mixture is rich in the surfactant with the lower critical micelle concentration (CMC). researchgate.net

For instance, in mixed systems of cationic alkyltrimethylammonium bromides and non-ionic surfactants like n-octanol, a notable enhancement in properties such as foamability and floatability of minerals has been observed. nih.gov This synergy is attributed to the non-ionic surfactant pre-adsorbing at interfaces, which in turn increases the adsorption of the primary cationic surfactant. nih.gov The interaction between cationic and anionic surfactants can be even more dramatic, leading to the formation of catanionic surfactants with strong synergistic effects that can significantly lower the CMC. researchgate.net

Table 1: Influence of Co-surfactants and Solution Chemistry on Material Properties

| Factor | Effect on Micelle Formation | Impact on Final Material Structure |

| Co-surfactant (Non-ionic) | Formation of mixed micelles, often with a lower critical micelle concentration (CMC). | Enhanced porosity and altered pore morphology. |

| Co-surfactant (Anionic) | Strong synergistic interactions leading to the formation of catanionic surfactant complexes and a significant reduction in CMC. researchgate.net | Can lead to novel phases and highly ordered porous structures. |

| pH | Affects the charge of the surfactant headgroup and the inorganic precursor species. | Influences the interaction between the template and the inorganic framework, affecting pore size and wall stability. |

| Electrolytes (Salts) | Can screen the electrostatic repulsion between ionic headgroups, promoting micelle growth and altering their shape. | Can be used to tune the mesostructure and porosity of the final material. |

Application as a Templating Agent for Diverse Nanomaterials

The ability of this compound to form well-defined micellar structures makes it an excellent templating agent for a wide variety of nanomaterials. Its role is to create a temporary scaffold that directs the assembly of inorganic or organic precursors into a desired nanostructure. After the material has been formed around the template, the surfactant is typically removed through calcination or solvent extraction, leaving behind a porous and high-surface-area material.

Electrodeposition of Metallic Nanostructures within this compound-Templated Matrices

This compound can be used to create ordered templates on electrode surfaces for the electrodeposition of metallic nanostructures. The surfactant forms a self-assembled layer that acts as a mask or a guide for the deposition of metal ions from an electrolyte solution. This method allows for the fabrication of metallic structures with controlled dimensions and arrangements, which is challenging to achieve through conventional methods. researchgate.net

The process typically involves the formation of a hexagonal or cubic liquid crystalline phase of the surfactant on the electrode. Metal ions are then electrochemically reduced within the hydrophilic domains of this template, resulting in an array of metallic nanowires or other nanostructures that replicate the architecture of the surfactant template. The morphology of the final metallic nanostructure is highly dependent on factors such as the surfactant concentration, the applied potential, and the deposition time. researchgate.net

Synthesis of Mesoporous Metal Oxides (e.g., Zirconia)

This compound and similar cationic surfactants are widely employed in the synthesis of mesoporous metal oxides, such as zirconia (ZrO₂). researchgate.net These materials are of great interest for applications in catalysis, separation, and as catalyst supports due to their high surface area, controlled pore size, and thermal stability. nih.govd-nb.info

The synthesis typically involves a sol-gel process where a zirconium precursor (e.g., zirconium oxychloride) is hydrolyzed and condensed in the presence of the surfactant template. researchgate.netd-nb.info The positively charged headgroups of the this compound molecules interact with the negatively charged inorganic species, directing their assembly into a mesostructured composite. Subsequent removal of the surfactant template by calcination yields a porous zirconia framework. The molar ratio of the template to the zirconium precursor is a critical parameter in determining the formation of mesopores. researchgate.net

Table 2: Research Findings on Mesoporous Zirconia Synthesis

| Precursor | Surfactant Template | Synthesis Method | Key Findings |

| Zirconium oxychloride | Cetyltrimethylammonium bromide (CTAB) | Sol-gel with hydrothermal treatment | The molar ratio of template to zirconium is crucial for mesopore formation. researchgate.net |

| Zirconium oxychloride and oxalic acid | Poly(methyl methacrylate) (PMMA) | Sol-gel | Produced tetragonal phase mesoporous zirconia with an average pore size of 3.7 nm. d-nb.inforesearchgate.net |

| Zirconium precursor with Si source | Dodecylamine (DDA) | Sol-gel | Si-stabilization and the use of a surfactant generated thermally stable, highly mesoporous tetragonal zirconia. nih.gov |

Design of Mesoporous Silica Nanoparticles for Advanced Applications

Mesoporous silica nanoparticles (MSNs) are another class of materials where this compound and its analogues, like cetyltrimethylammonium bromide (CTAB), are extensively used as structure-directing agents. nih.govnih.gov MSNs possess unique properties such as high surface area, large pore volume, tunable pore size, and facile surface functionalization, making them ideal candidates for various applications, especially in the biomedical field. nih.gov

The synthesis of MSNs is typically carried out via a sol-gel method, where a silica precursor like tetraethyl orthosilicate (TEOS) is hydrolyzed and condensed in a basic solution containing the surfactant. nih.gov The surfactant molecules self-assemble into micelles, which act as templates for the formation of the mesoporous silica structure. After the silica framework is formed, the surfactant is removed, leaving behind a network of uniform pores. The size and shape of the nanoparticles, as well as their porous structure, can be precisely controlled by adjusting the synthesis parameters. These MSNs can be further functionalized to serve as efficient carriers for drugs, genes, and other therapeutic agents. nih.govnih.gov

Interactions of Eicosyltrimethylammonium Bromide with Other Chemical and Biological Systems

Interactions with Polymeric and Polyelectrolyte Systems

The interplay between eicosyltrimethylammonium bromide and various polymer systems is a field of active research, leading to the development of novel materials with tailored properties.

Formation of Hybrid Organic-Inorganic Complexes for Structural Templating

This compound is instrumental in the synthesis of mesoporous materials through a templating mechanism. In this process, the surfactant molecules self-assemble into micelles, which act as a template around which inorganic precursors, such as silica (B1680970), polymerize. Subsequent removal of the organic template, typically through calcination, leaves behind a porous inorganic structure.

This method allows for precise control over the pore size and structure of the resulting material. For instance, in the synthesis of mesoporous silica, the use of a co-structure-directing agent (CSDA) like aminosilane (B1250345) or quaternized aminosilane facilitates the interaction between the anionic silica precursors and the cationic head groups of the surfactant. nih.govmq.edu.au The alkoxysilane part of the CSDA co-condenses with the silica source, while the ammonium (B1175870) group interacts electrostatically with the anionic surfactant, leading to well-ordered mesoporous structures. nih.govmq.edu.au This technique has been shown to produce mesoporous silicas with novel structures, including two-dimensional hexagonal and lamellar phases. nih.govmq.edu.au

The formation of these hybrid organic-inorganic complexes is a versatile approach for creating materials with high surface areas and uniform pore distributions, which are valuable in catalysis, separation, and drug delivery. The specific structure of the final material can be tuned by adjusting the reaction conditions, such as the surfactant concentration and the type of inorganic precursor used.

Modulation of this compound Self-Assembly by Polymer Presence

The presence of polymers can significantly influence the self-assembly behavior of this compound in solution. The interactions between the surfactant and the polymer chains can lead to the formation of polymer-surfactant complexes, altering the critical micelle concentration (CMC) and the morphology of the aggregates.

For example, the interaction between cetyltrimethylammonium bromide (CTAB), a close analog of this compound, and water-soluble polymers like polyvinyl alcohol (PVA) has been studied. researchgate.net Spectroscopic and electrochemical investigations reveal that the surfactant and polymer form self-assembled systems, with the polymer's presence affecting the aggregation behavior of the surfactant. researchgate.net Similarly, interactions between hydrophobically modified polyacrylic acid and CTAB result in complexation where the surfactant remains bound to the polymer. researchgate.net

These interactions are driven by a combination of electrostatic and hydrophobic forces. The cationic head groups of the surfactant can interact with anionic or polar groups on the polymer backbone, while the hydrophobic tails can associate with hydrophobic segments of the polymer or with each other. This modulation of self-assembly is crucial for applications such as in the formulation of personal care products, coatings, and in drug delivery systems where controlled release is desired.

Investigation of Molecular Interactions in Mixed Matrix Membranes

Mixed matrix membranes (MMMs) are a class of materials that combine the processability of polymers with the superior separation properties of filler materials. This compound and similar surfactants can play a role in the fabrication and performance of these membranes.

While direct studies on this compound in MMMs are limited, research on analogous systems provides valuable insights. For instance, in the development of MMMs for gas separation, the compatibility between the polymer matrix and the filler is crucial. researchgate.netresearchgate.net Surfactants can be used to modify the surface of the filler particles to improve their dispersion within the polymer matrix, thereby enhancing the membrane's performance.

The incorporation of functionalized fillers, where the functionalization can be achieved using surfactant-like molecules, can improve the interfacial morphology and lead to better gas separation properties. For example, the modification of fillers with quaternary ammonium groups can enhance interactions with a polymer matrix, leading to improved selectivity for certain gases. researchgate.net The study of these molecular interactions is key to designing high-performance MMMs for applications such as carbon capture and hydrogen purification. nih.gov

Interfacial Adsorption Phenomena

The ability of this compound to adsorb at interfaces is a fundamental property that underpins many of its applications.

Adsorption Behavior at Air/Water Interfaces

This compound, as a cationic surfactant, readily adsorbs at the air/water interface, leading to a reduction in surface tension. The adsorption process is driven by the hydrophobic nature of the long alkyl chain, which seeks to minimize its contact with water by orienting itself towards the air phase, while the hydrophilic trimethylammonium head group remains in the aqueous phase.

Studies on a series of alkyl trimethylammonium bromides have shown that the adsorption isotherms can be determined from surface tension measurements. nih.govresearchgate.net These studies reveal that the hydrophobic driving force for adsorption increases with the amount of adsorbed surfactant until a plateau is reached. nih.govresearchgate.net This behavior is attributed to the formation of a thin, liquid-like alkane film at the interface. nih.govresearchgate.net

The efficiency of adsorption and the maximum surface excess concentration are dependent on the length of the alkyl chain. Longer chain surfactants, like this compound, are generally more surface-active and exhibit a lower critical micelle concentration. The adsorption behavior can be modeled using various isotherms, such as the modified Frumkin isotherm, which takes into account the ionic nature of the surfactant. researchgate.netepa.gov

Influence on the Stability and Characteristics of Foam Films

The adsorption of this compound at air/water interfaces is directly related to its ability to stabilize foams. Foams are dispersions of a gas in a liquid, and their stability is largely determined by the properties of the thin liquid films (lamellae) that separate the gas bubbles.

Surfactants like this compound stabilize these films by creating a surface tension gradient (the Marangoni effect) that opposes thinning and by providing electrostatic repulsion between the two surfaces of the film. Studies on similar cationic surfactants, such as tetradecyltrimethylammonium bromide (C14TAB), have shown that the stability and type of foam film (common black film or Newton black film) are dependent on the surfactant and electrolyte concentration. nih.gov

The characteristics of foams, including their foamability and stability, are influenced by factors such as surfactant concentration and the method of foam generation. nih.gov At concentrations above the CMC, drainage is the primary mechanism of foam destruction, while at lower concentrations, other processes contribute to a significant decrease in foam stability. nih.gov The presence of impurities can also have a notable impact on the foamability and stability of foams stabilized by alkyltrimethylammonium bromides. nih.gov

Adsorption Mechanisms of Other Amphiphiles in the Presence of this compound

Key factors influencing these co-adsorption mechanisms include:

Electrostatic Interactions: When the co-adsorbing amphiphile is anionic, strong electrostatic attractions between the cationic headgroup of ETAB and the anionic headgroup of the other surfactant can lead to the formation of highly surface-active ion pairs. This synergistic interaction often results in a significant reduction in the surface tension at lower concentrations than either component alone.

Hydrophobic Interactions: The long eicosyl (C20) chain of ETAB contributes to strong hydrophobic interactions with the nonpolar tails of other amphiphiles. This is particularly prominent when mixed with other long-chain surfactants, leading to a more densely packed and ordered adsorbed layer.

Steric Hindrance: The bulky trimethylammonium headgroup of ETAB can introduce steric hindrance, which may affect the packing efficiency of the co-adsorbed amphiphiles. The final arrangement of molecules at the interface represents a balance between attractive and repulsive forces.

The composition of the mixed adsorbed layer is often different from the bulk composition, with the more surface-active component or synergistically interacting pair being preferentially adsorbed. This selective adsorption can be quantified using various theoretical models, such as the regular solution theory, which provides insights into the interaction parameters and the molecular composition of the adsorbed film.

Interactions within Biomimetic Systems for Fundamental Research

This compound serves as a valuable tool in the study of biomimetic systems, which are artificial systems designed to mimic biological processes or structures. Its well-defined chemical structure and self-assembly properties allow researchers to create controlled environments for investigating fundamental biological phenomena.

Role in the Preparation of Artificially Prepared Vesicles (e.g., Liposomes) for Biological Research

This compound is utilized in the formation of artificial vesicles, such as liposomes, which are spherical structures composed of one or more lipid bilayers. These vesicles are widely used as simple models of biological membranes. The incorporation of ETAB into these structures can modulate their physical and chemical properties in several ways:

Surface Charge Modification: The cationic nature of ETAB imparts a positive surface charge to the vesicles. This is crucial for studying the interactions between cell membranes and charged molecules or surfaces.

Vesicle Stability: The inclusion of single-chain surfactants like ETAB can influence the stability of liposomes. Depending on the concentration, it can either stabilize the vesicle structure or, at higher concentrations, lead to the solubilization of the lipid bilayer and the formation of mixed micelles.

Permeability Control: The presence of ETAB within the lipid bilayer can alter its permeability to encapsulated molecules. The long C20 chain of ETAB can increase the packing density of the bilayer, potentially reducing the leakage of entrapped substances.

The ability to systematically vary the composition of these vesicles by including components like ETAB allows researchers to probe the effects of membrane charge, fluidity, and stability on various biological processes.

Research on this compound as an Excipient to Enhance Solubility in Model Pharmaceutical Formulations

In the context of pharmaceutical research, particularly in the development of model formulations, this compound has been investigated for its potential as a solubilizing excipient. Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. Surfactants like ETAB can enhance the solubility of these hydrophobic drugs through micellization.

The efficiency of a surfactant as a solubilizing agent is often characterized by its molar solubilization ratio (MSR) and micelle-water partition coefficient (Km). These parameters quantify the extent to which a drug is incorporated into the micelles. Research in this area often involves comparing the solubilizing capacity of a series of homologous surfactants to understand the effect of alkyl chain length on drug solubilization. Generally, for a given headgroup, an increase in the length of the hydrophobic tail leads to a lower CMC and a higher solubilization capacity.

| Parameter | Description | Relevance to this compound |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | A lower CMC means less surfactant is needed to start solubilizing the drug. The long eicosyl chain of ETAB results in a very low CMC. |

| Molar Solubilization Ratio (MSR) | The number of moles of drug solubilized per mole of surfactant forming the micelles. | A higher MSR indicates greater solubilization efficiency. |

| Micelle-Water Partition Coefficient (Km) | The equilibrium constant for the distribution of the drug between the micellar and aqueous phases. | A larger Km value signifies a greater affinity of the drug for the micellar environment. |

This table provides an interactive overview of key parameters in solubility enhancement research.

Interaction Modulation in Complex Protein Systems for Research Applications

The interactions between surfactants and proteins are of significant interest in various fields of biochemical and pharmaceutical research. This compound, as a cationic surfactant, can interact with proteins through a combination of electrostatic and hydrophobic forces. These interactions can lead to a range of effects, from the stabilization of protein structure at low concentrations to denaturation and unfolding at higher concentrations.

Electrostatic Binding: At a pH above the isoelectric point of a protein, the protein will have a net negative charge, leading to favorable electrostatic interactions with the cationic headgroup of ETAB. This initial binding can occur at surfactant concentrations well below the CMC.

Hydrophobic Interactions: Following the initial electrostatic binding, the hydrophobic eicosyl tail of ETAB can interact with the hydrophobic domains of the protein. This can induce conformational changes in the protein.

Cooperative Binding: At higher surfactant concentrations, a cooperative binding process often occurs, where the binding of some surfactant molecules facilitates the binding of more. This can lead to the formation of a surfactant-protein complex, which can be thought of as a "necklace and bead" model, with surfactant micelles being threaded along the unfolded polypeptide chain.

Advanced Methodologies for the Investigation of Eicosyltrimethylammonium Bromide Systems

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the molecular-level behavior of eicosyltrimethylammonium bromide. By analyzing the interaction of electromagnetic radiation with the surfactant molecules, detailed information about their environment, conformation, and bonding can be obtained.

Fluorescence Spectroscopy for Probing Aggregate Microenvironments and Polarity

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of surfactant aggregates like micelles. The method often employs fluorescent probes, such as pyrene (B120774), whose spectral characteristics are sensitive to the polarity of their immediate surroundings. When C20TAB molecules assemble into micelles above the critical micelle concentration (CMC), the hydrophobic tails create a nonpolar core within the aqueous solution.

Pyrene preferentially partitions into this hydrophobic micellar core. The vibronic fine structure of the pyrene emission spectrum is particularly informative. The ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) is a well-established indicator of local polarity. In a polar environment like water, the I₃/I₁ ratio is low. Upon sequestration within the nonpolar C20TAB micelle core, this ratio increases significantly, providing a clear signal of micellization and a measure of the microenvironment's polarity. This technique can be used to determine the CMC of the surfactant. umass.edunih.gov

Furthermore, dynamic processes such as the association and dissociation of polymers with C20TAB micelles can be monitored using fluorescence quenching techniques with labeled polymers and quenchers that reside exclusively in the micellar phase. nih.govresearchgate.net

Table 1: Representative Fluorescence Data for a Probe in C20TAB Solution

| Parameter | Value in Water | Value in C20TAB Micelle | Description |

|---|---|---|---|

| Pyrene I₃/I₁ Ratio | ~0.6 | > 1.0 | Indicates the transition of the probe from a polar aqueous environment to a nonpolar micellar core. |

| Fluorescence Lifetime (τ) | Probe-dependent | Increases | The lifetime of the excited state of the probe typically increases in the more rigid, nonpolar micellar environment. |

| Maximum Emission Wavelength (λₘₐₓ) | Probe-dependent | Shifts | A shift (often blueshift) in emission wavelength can occur due to the change in solvent polarity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Aggregates and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on the structure and dynamics of C20TAB aggregates. ¹H NMR is particularly useful for studying the process of micellization. nih.gov When surfactant monomers aggregate to form micelles, the chemical environment of the nuclei changes, leading to shifts in their resonance frequencies (chemical shifts, δ). researchgate.net

Typically, the signals corresponding to the protons in the long eicosyl (C20) chain experience an upfield shift (to lower ppm values) as they move from the aqueous environment to the shielded, nonpolar interior of the micelle. uni-muenchen.de Conversely, protons near the cationic trimethylammonium headgroup, which remain at the micelle-water interface, often show a downfield shift due to changes in local concentration and intermolecular interactions. uni-muenchen.depku.edu.cn The extent of these chemical shift changes as a function of surfactant concentration can be used to determine the CMC.

Furthermore, NMR relaxation studies (measuring T₁ and T₂) and self-diffusion experiments (e.g., Pulsed-Field Gradient NMR) can provide detailed insights into the size, shape, and dynamics of the aggregates, such as the transition from spherical to rod-like micelles at higher concentrations. pku.edu.cnnih.gov

Table 2: Expected ¹H NMR Chemical Shift Changes for C20TAB upon Micellization

| Proton Group | Environment in Monomer | Environment in Micelle | Expected Chemical Shift Change (δ) | Rationale |

|---|---|---|---|---|

| Terminal -CH₃ (of eicosyl chain) | Aqueous | Hydrophobic Core | Upfield Shift | Shielding effect within the nonpolar micelle interior. |

| Methylene (B1212753) -(CH₂)₁₈- (chain) | Aqueous | Hydrophobic Core | Upfield Shift | Shielding effect within the nonpolar micelle interior. |

| Methylene -CH₂-N⁺- | Aqueous Interface | Micelle-Water Interface | Downfield Shift | Change in local electron density and intermolecular interactions at the crowded interface. |

| Headgroup -N⁺(CH₃)₃ | Aqueous Interface | Micelle-Water Interface | Downfield Shift | Deshielding due to proximity of other cationic headgroups and counterions. |

Fourier Transform Infrared (FTIR) Spectroscopy for Analyzing Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are sensitive to conformation, packing, and intermolecular interactions like hydrogen bonding. nih.govmdpi.com In the context of C20TAB, FTIR can be used to study changes in the surfactant's structure during phase transitions or upon interaction with other species.

The most informative regions in the FTIR spectrum of C20TAB include the C-H stretching vibrations of the eicosyl chain, typically found between 2800 and 3000 cm⁻¹. The precise frequencies of the symmetric (νₛ) and asymmetric (νₐₛ) methylene (-CH₂-) stretching modes (around 2850 and 2920 cm⁻¹, respectively) are sensitive to the conformational order (trans/gauche ratio) of the alkyl chain. mdpi.com An increase in the proportion of trans conformers, indicative of more ordered or crystalline packing, results in a shift of these bands to lower wavenumbers. This makes FTIR an excellent tool for studying the gel-to-liquid crystalline phase transition in C20TAB bilayers.

Other bands, such as those associated with the C-N stretching and CH₃ bending of the headgroup, can also provide information about interactions at the aggregate surface. rsc.orgresearchgate.netresearchgate.net

Table 3: Typical FTIR Vibrational Frequencies for C20TAB and Their Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |

|---|---|---|

| ~2920 | Asymmetric CH₂ Stretch (νₐₛ) | Frequency decreases with increased alkyl chain ordering (crystallinity). |

| ~2850 | Symmetric CH₂ Stretch (νₛ) | Frequency decreases with increased alkyl chain ordering (crystallinity). mdpi.com |

| ~1470 | CH₂ Scissoring | Sensitive to the packing arrangement of the alkyl chains. |

| ~960 & ~910 | C-N⁺(CH₃)₃ Stretching | Reflects the conformation and interactions of the cationic headgroup. |

Scattering and Diffraction Methods for Structural and Morphological Analysis

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nanostructure Determination

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are key techniques for characterizing the nanostructure of C20TAB aggregates in solution. umass.eduanton-paar.com These methods measure how radiation (X-rays or neutrons) is scattered by nanoscale inhomogeneities in the sample, providing information about the size, shape, and internal structure of micelles, vesicles, or other phases. rsc.orgresearchgate.net

The analysis of the scattering pattern, I(q) versus q (where q is the scattering vector), allows for the determination of key structural parameters. For example, in a dilute solution of spherical C20TAB micelles, SAXS data can be modeled to yield the radius of the micellar core and the thickness of the solvated shell. For more complex shapes, such as the ellipsoidal or rod-like micelles that may form at higher concentrations, more sophisticated models are applied to fit the data. rsc.org

SANS provides complementary information to SAXS because neutrons scatter from atomic nuclei, whereas X-rays scatter from electrons. arxiv.org This difference allows for contrast variation studies. By using deuterated solvents (like D₂O), specific parts of the aggregate can be made "invisible" to neutrons, enabling the separate characterization of the hydrophobic core and the hydrated headgroup shell.

X-ray Diffraction (XRD) for Assessing Structural Ordering and Unit-Cell Parameters

X-ray Diffraction (XRD) is the primary technique for investigating the long-range structural order in the solid or liquid crystalline phases of this compound. researchgate.net While SAXS and SANS are suited for disordered systems in solution, XRD is applied to crystalline or semi-crystalline materials where atoms are arranged in a periodic lattice.

The technique is based on Bragg's Law, which relates the angle of constructively interfering X-rays to the spacing between crystal lattice planes (d-spacing). By measuring the positions and intensities of the diffraction peaks, the crystal structure, including the dimensions of the unit cell (the basic repeating block of the crystal), can be determined. researchgate.net

For a long-chain surfactant like C20TAB, XRD is crucial for characterizing its lamellar (bilayer) phases. In a typical lamellar gel or liquid crystalline phase, a strong, sharp diffraction peak in the small-angle region corresponds to the lamellar repeat distance (d), which is the thickness of one surfactant bilayer plus the intervening water layer. In the wide-angle region, the diffraction pattern provides information about the packing of the alkyl chains. A single sharp peak around 4.2 Å indicates a hexagonal packing of the chains in a well-ordered gel phase, while a broad, diffuse peak in this region signifies the disordered, liquid-like chains of a liquid crystalline phase.

Table 4: Representative X-ray Diffraction Data for a Lamellar Phase of C20TAB

| Scattering Region | Parameter | Representative Value | Structural Information |

|---|---|---|---|

| Small-Angle (SAXRD) | Lamellar Repeat Distance (d) | ~3.5 - 4.5 nm | Thickness of the C20TAB bilayer plus the inter-bilayer water layer. |

| Wide-Angle (WAXD) | Chain Packing (Gel Phase) | d ≈ 4.2 Å | Indicates ordered, hexagonal packing of the eicosyl chains. |

| Wide-Angle (WAXD) | Chain Packing (Liquid Crystal Phase) | d ≈ 4.5 Å (broad) | Indicates disordered, liquid-like packing of the eicosyl chains. |

Compound Name Table

| Compound Name | Abbreviation |

|---|---|

| This compound | C20TAB |

| Pyrene | - |

| Cetyltrimethylammonium bromide | CTAB |

| Sodium dodecyl sulfate | SDS |

Surface and Interfacial Tension Studies

Tensiometry is a fundamental technique for investigating the surface activity of surfactants like ETAB. It measures the surface tension of a liquid or the interfacial tension between two immiscible liquids. As an amphiphilic molecule, ETAB preferentially adsorbs at interfaces, such as the air-water or oil-water interface, orienting its hydrophobic eicosyl tail away from the aqueous phase and its hydrophilic trimethylammonium head group towards it. This adsorption disrupts the cohesive energy at the interface, thereby reducing the surface or interfacial tension.

The primary application of tensiometry in surfactant science is the determination of the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant monomers in the bulk solution begin to associate spontaneously to form micelles. When plotting surface tension as a function of the logarithm of the surfactant concentration, the surface tension decreases linearly (or near-linearly) as ETAB is added. researchgate.net Once the concentration reaches the CMC, the interface becomes saturated with monomers, and any subsequently added surfactant molecules form micelles in the bulk solution. At this point, the surface tension becomes nearly constant. The concentration at the break point in the plot is identified as the CMC. researchgate.netsci-hub.se

Different methods, such as the du Noüy ring method, Wilhelmy plate method, or drop profile analysis tensiometry, can be employed. nih.gov These studies are crucial for understanding how ETAB functions as an emulsifier or wetting agent. The efficiency of a surfactant is often related to its ability to lower surface tension at a low concentration. Furthermore, by applying the Gibbs adsorption isotherm to the pre-CMC region of the surface tension data, one can calculate the maximum surface excess concentration (Γmax), which represents the maximum packing density of the surfactant molecules at the interface, and the minimum area per molecule (Amin). ethz.chresearchgate.net

Table 2: Tensiometric Data for Determining CMC of an Alkyltrimethylammonium Bromide

| Measurement | Observation | Interpretation |

|---|---|---|

| Surface Tension vs. log(Concentration) | Sharp decrease in surface tension with increasing concentration. | Surfactant monomers are adsorbing at the air-water interface. |

| Breakpoint in the Plot | The point at which surface tension plateaus with further increases in concentration. | This concentration is the Critical Micelle Concentration (CMC). |

| Post-CMC Region | Surface tension remains relatively constant. | The interface is saturated; added monomers form micelles in the bulk. |

| Effect of Additives (e.g., salts) | A lower CMC value is typically observed. researchgate.net | Salts reduce repulsion between ionic head groups, favoring micellization. |

| Effect of Co-solvents (e.g., alcohols) | CMC value may increase. mdpi.com | Co-solvents can increase monomer solubility, making aggregation less favorable. mdpi.com |

This table outlines the principles of using tensiometry to determine the CMC, based on established behavior for cationic surfactants.

Calorimetric and Thermodynamic Characterization Approaches

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of molecular interactions and processes like micellization. ITC measures the heat change (either released or absorbed) that occurs when one substance is titrated into another. tainstruments.com This technique provides a complete thermodynamic profile of an interaction in a single experiment, including the enthalpy change (ΔH), binding constant (Ka), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

For studying the micellization of ETAB, an ITC experiment typically involves titrating a concentrated solution of the surfactant into pure solvent (e.g., water). At concentrations below the CMC, the heat change upon injection corresponds to the enthalpy of dilution of the surfactant monomers. As the concentration surpasses the CMC, the injected monomers form micelles, and the measured heat change is a combination of the enthalpy of dilution and the enthalpy of micellization (ΔHmic). nih.gov The resulting titration curve shows a distinct transition around the CMC, allowing for its precise determination.

The sign and magnitude of the thermodynamic parameters offer deep insights into the driving forces of micellization:

Enthalpy of Micellization (ΔHmic): A negative ΔHmic indicates that the process is enthalpically driven, often due to favorable van der Waals interactions between the alkyl chains in the micelle core. A positive ΔHmic suggests the process is entropically driven.

ITC is also invaluable for studying the binding interactions of ETAB micelles with other molecules, such as polymers, proteins, or drugs, providing a quantitative understanding of the forces governing the formation of more complex nanostructures. nih.govnih.gov

Table 3: Thermodynamic Parameters of Micellization Obtainable from ITC

| Thermodynamic Parameter | Typical Sign/Interpretation for Surfactant Micellization | Driving Force Indication |

|---|---|---|

| Gibbs Free Energy (ΔGmic) | Negative | Indicates a spontaneous process. |

| Enthalpy (ΔHmic) | Can be positive or negative. | A negative value points to favorable enthalpic contributions (e.g., van der Waals forces). |

| Entropy (ΔSmic) | Typically large and positive. | Points to the hydrophobic effect as the primary driving force for micellization. |

This table summarizes the key thermodynamic parameters for micellization that can be determined using ITC.

Microscopy and Imaging Techniques for Visualizing Self-Assembled Structures

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide direct visual evidence of the morphology, size, and structure of nanoscale and microscale objects.

Transmission Electron Microscopy (TEM) is used to visualize the morphology of individual ETAB aggregates. In a typical TEM experiment, a sample solution is deposited onto a small grid and prepared for imaging, often using a negative staining agent (like uranyl acetate) or cryo-fixation (cryo-TEM) to enhance contrast and preserve the native structure. nih.gov TEM can resolve the shape of micelles (spherical, worm-like, vesicular), offering confirmation of indirect measurements from techniques like DLS. researchgate.net For example, the transition from spherical to elongated, worm-like micelles upon changing solution conditions can be directly observed. researchgate.net

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of materials. While less suited for imaging individual micelles in solution, SEM is exceptionally useful for studying materials templated by ETAB self-assembly. Surfactants like ETAB are often used as structure-directing agents in the synthesis of mesoporous materials (e.g., silica). The surfactant forms an ordered liquid-crystal phase (e.g., hexagonal or cubic), and a precursor material (like tetraethyl orthosilicate) polymerizes around this template. After removing the surfactant template by calcination or solvent extraction, a porous solid with a highly ordered structure remains. SEM images can reveal the particle morphology, surface texture, and pore structure of these templated materials.

Together, TEM and SEM provide invaluable visual confirmation of the size, shape, and organizational structure of ETAB aggregates and the materials synthesized using them as templates, complementing the data obtained from scattering and thermodynamic techniques.

Table 4: Application of Electron Microscopy to ETAB Systems

| Technique | Information Provided | Sample Type | Typical Observation |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Size, shape, and internal structure of aggregates. | Dilute solutions of ETAB aggregates. | Images of spherical micelles, vesicles, or worm-like structures. |

| Cryo-TEM | Preserves native, hydrated structure of aggregates. | Vitrified (flash-frozen) solutions of ETAB. | High-resolution images of aggregate morphology in a near-native state. |

Computational and Theoretical Approaches to Eicosyltrimethylammonium Bromide Systems

Molecular Simulation Techniques for Investigating Self-Assembly

Molecular simulations are a cornerstone of computational studies on surfactant systems. They allow researchers to model the dynamic behavior of individual molecules and their collective organization into larger structures. For a molecule like eicosyltrimethylammonium bromide, with its long hydrocarbon tail and charged headgroup, these techniques can elucidate the interplay of hydrophobic, electrostatic, and steric interactions that drive self-assembly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to gain precise, atomic-level insights into the non-covalent interaction energies that are fundamental to the self-assembly process. frontiersin.org By calculating the electron density of a system, DFT can accurately determine the energies of different molecular conformations and intermolecular arrangements.

Researchers can use DFT to quantify the various forces at play:

Electrostatic Interactions: Calculating the interaction energy between the positively charged trimethylammonium headgroup and the negatively charged bromide counter-ion.

Van der Waals Forces: Determining the attractive dispersion forces between the long eicosyl chains, which are crucial for the stability of the hydrophobic core of an aggregate.

Hydrogen Bonding: Assessing the interactions between the surfactant headgroups and surrounding water molecules.

These calculations provide a foundational understanding of the energetics governing how individual surfactant monomers approach and bind to each other. researchgate.net This information is critical for parameterizing the force fields used in larger-scale classical simulations. researchgate.net

Table 1: Interaction Energies in this compound Systems Quantifiable by DFT

| Interaction Type | Interacting Components | Significance in Self-Assembly |

|---|---|---|

| Ion-Ion | Trimethylammonium Cation (Headgroup) & Bromide Anion (Counter-ion) | Determines counter-ion binding and the effective charge of aggregates. |

| Ion-Dipole | Headgroup/Counter-ion & Water Molecules | Governs the hydration shell and solubility of monomers and aggregates. |

| van der Waals (Dispersion) | Eicosyl Chains (Hydrophobic Tails) | Primary driving force for aggregation and stabilization of the micellar core. |

While DFT provides static energy calculations, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic picture of the self-assembly process. For systems like this compound, two main types of MD simulations are used: all-atom (AA) and coarse-grained (CG).

All-Atom (AA) MD simulations represent every atom in the system explicitly. These simulations provide a high-resolution view of molecular interactions, such as the specific conformation of the eicosyl tail or the precise arrangement of water around the headgroup. However, their computational cost limits them to relatively small systems and short timescales.

Coarse-Grained (CG) MD simulations address this limitation by grouping several atoms into single "beads" or interaction sites. researchgate.netresearchgate.net For instance, the trimethylammonium headgroup might be one bead, and segments of the eicosyl chain could be represented by several other beads. researchgate.net This simplification reduces the number of particles and smooths the energy landscape, allowing for simulations of much larger systems over longer timescales (microseconds or more). researchgate.net This is essential for observing slow processes like micelle formation, fusion, and fission. nih.govup.pt

Simulations of related alkyltrimethylammonium bromide surfactants show that self-assembly often occurs in stages:

Initial Aggregation: Monomers rapidly associate into small, disordered clusters. nih.govup.pt

Aggregate Growth/Ripening: Larger, more stable aggregates grow at the expense of smaller, less stable ones through the exchange of monomers. nih.govup.pt

Equilibrium Dynamics: The system reaches an equilibrium state with dynamic processes of monomer exchange, as well as potential micelle fusion and fission events. researchgate.netnih.gov

Table 2: Comparison of All-Atom (AA) and Coarse-Grained (CG) Simulation Techniques

| Feature | All-Atom (AA) MD | Coarse-Grained (CG) MD |

|---|---|---|

| Level of Detail | High: Explicit representation of every atom. | Lower: Groups of atoms represented as single beads. researchgate.net |

| Computational Cost | Very High | Significantly Lower |

| Accessible Timescale | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms) |

| Accessible System Size | Small (e.g., single micelle) | Large (e.g., multiple micelles, lamellar phases) |

| Primary Application | Detailed analysis of local structure, hydration, and interaction mechanisms. | Studying large-scale phenomena like aggregate formation, phase transitions, and system dynamics. researchgate.net |

The self-assembly of surfactants involves overcoming significant energy barriers, making it a rare event on the timescale of conventional MD simulations. To address this, advanced sampling methods are employed to enhance the exploration of different molecular configurations and calculate the free energy landscape of the assembly process. drexel.edu

Metadynamics accelerates simulations by adding a history-dependent bias potential to the system's energy landscape. drexel.edu This bias is applied along specific collective variables (CVs)—such as the distance between monomers or the size of an aggregate—which discourages the simulation from revisiting already explored states and pushes it to cross energy barriers more frequently.

Hamiltonian Replica Exchange (HREX) is another powerful technique where multiple parallel simulations (replicas) of the same system are run with slightly different Hamiltonians (force fields). mdpi.com For example, interactions between surfactant tails can be scaled down in some replicas to facilitate the dissociation and re-association of aggregates. Periodically, the configurations of these replicas are exchanged based on a probability criterion. mdpi.comnih.gov This allows conformations that overcome energy barriers in a "hot" (low-barrier) replica to be passed to a "cold" (realistic) replica, drastically improving sampling efficiency. nih.govarxiv.org

Modeling and Differentiation of Self-Assembly Mechanisms

Beyond observing the formation of aggregates, computational methods can be used to dissect the underlying thermodynamic mechanisms that govern how these structures grow. For supramolecular polymers, two primary pathways are the isodesmic and cooperative mechanisms.

Computational free energy calculations are instrumental in distinguishing between isodesmic and cooperative self-assembly. rsc.org The determination of how the free energy of association changes with the size of the aggregate is a key indicator of the operative mechanism. rsc.org

Isodesmic Assembly: In this pathway, the addition of a monomer to an existing aggregate is independent of the aggregate's size. Each step has the same association constant (K). Computationally, this is identified when the calculated free energy change (ΔG) for adding a monomer to an oligomer is constant, regardless of the oligomer's length. rsc.org

Cooperative Assembly: This pathway is characterized by a nucleation-elongation process. There is an initial energy penalty for forming a small nucleus, but subsequent monomer additions are much more favorable. The association constant for elongation (Ke) is significantly larger than the constant for nucleation (Kn). Simulations reveal this mechanism when the free energy of monomer addition becomes more favorable as the aggregate grows, eventually plateauing for larger structures. rsc.org

Temperature-dependent simulations can also help differentiate these pathways, as the two mechanisms exhibit distinct spectroscopic signatures upon cooling that can be reproduced in silico. tue.nl

Table 3: Computational Signatures of Self-Assembly Mechanisms

| Feature | Isodesmic Mechanism | Cooperative Mechanism |

|---|---|---|

| Monomer Addition | Stepwise, with a single, size-independent association constant (K). rsc.org | Nucleation-elongation process with distinct nucleation (Kn) and elongation (Ke) constants (Ke > Kn). rsc.org |

| Aggregate Distribution | Broad distribution of aggregate sizes at equilibrium. | Primarily monomers and large aggregates, with few intermediate species. |

| Computational Identifier | The free energy change of oligomerization is independent of oligomer size. rsc.org | The free energy change of oligomerization is dependent on oligomer size, showing an initial penalty followed by favorable elongation. rsc.org |

| Thermodynamic Curve | Gradual increase in the degree of aggregation with concentration/cooling. | Sharp, sigmoidal transition from monomers to large aggregates above a critical concentration/below a critical temperature. tue.nl |

A primary goal of computational modeling is to establish clear relationships between the chemical structure of a monomer and the properties of the resulting supramolecular assembly. chemrxiv.orgrsc.org By systematically modifying the molecular model of this compound in silico, researchers can predict how changes will affect its self-assembly.

For instance, simulations can explore:

Effect of Tail Length: Comparing the self-assembly of this compound (C20) with its shorter-chain analogues like CTAB (C16) or DeTAB (C10) can quantify how the increased hydrophobicity of the C20 tail influences the critical micelle concentration (CMC), aggregate size, and preferred morphology (e.g., spherical vs. rod-like micelles or bilayers).

Effect of Headgroup: The size and nature of the headgroup can be altered to study its impact on the packing parameter, which dictates the curvature and shape of the final aggregate.

Influence of Counter-ions: The type and concentration of counter-ions can be varied to observe their effect on screening electrostatic repulsion between headgroups, thereby promoting transitions to different aggregate shapes. rsc.org

Advanced analysis methods, such as the Temporal Analysis of Multidimensional Chemical Interaction Space (TAMCIS), can process simulation data to reveal how different combinations of non-covalent interactions evolve over time, providing a direct link between the molecular features of the building blocks and the mechanistic pathway of assembly. chemrxiv.orgrsc.org

Emerging Research Frontiers and Future Directions for Eicosyltrimethylammonium Bromide

Rational Design of Novel Functional Materials through Tailored Eicosyltrimethylammonium Bromide Templating

The rational design of functional materials represents a significant area of ongoing and future research, with this compound poised to serve as a versatile templating agent. The long eicosyl chain offers unique packing parameters and steric interactions, enabling the formation of mesostructures with tailored pore sizes, morphologies, and surface functionalities.

Future research is moving beyond the synthesis of simple mesoporous silicas to the creation of more complex and functional materials. This includes the fabrication of hierarchical structures with multi-level porosity, which can be achieved by carefully controlling the self-assembly of this compound micelles under varying reaction conditions. The long hydrophobic chain of this surfactant allows for the formation of larger micelles compared to its shorter-chain homologs, such as cetyltrimethylammonium bromide (CTAB), which can be exploited to create materials with larger and more accessible pores. This is particularly relevant for applications in catalysis, where larger pores can accommodate bulky molecules, and in drug delivery systems, where high loading capacities are desired.

Moreover, the templating action of this compound is being explored for the synthesis of non-siliceous materials, including metal oxides, sulfides, and phosphates. The ability to control the crystallization and growth of these inorganic frameworks around the surfactant's self-assembled structures opens up possibilities for creating novel materials with unique electronic, optical, and magnetic properties. For instance, the incorporation of catalytically active metal nanoparticles within a mesoporous matrix templated by this compound could lead to highly efficient and stable catalysts.

A key aspect of this research frontier is the development of a predictive understanding of how the molecular structure of the surfactant, in concert with processing parameters, dictates the final material architecture. This involves a synergistic approach combining experimental synthesis with advanced characterization techniques and computational modeling to establish clear structure-property relationships.

Advanced Understanding of Complex Self-Assembly Dynamics and Non-Equilibrium Phenomena in Soft Matter